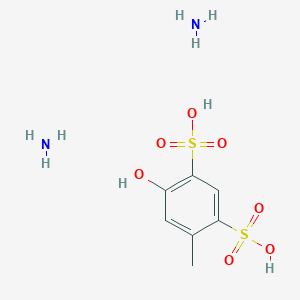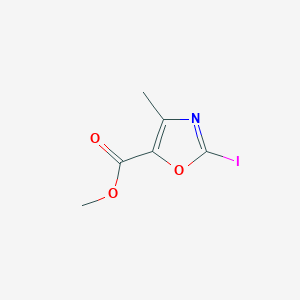
colistin A sulfomethate sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Colistin is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . Due to its nephrotoxicity, colistin’s clinical use was largely abandoned in the 1970s, but it has seen a resurgence due to the rise of multidrug-resistant bacterial infections .
准备方法
The preparation of colistin methanesulfonate sodium salt involves several steps:
Adjusting pH: The pH of a colistin sulfate aqueous solution is adjusted to 9-13 using ammonia water or a sodium hydroxide solution.
Reaction with Methylolsulfonic Acid Sodium Salt: Methylolsulfonic acid sodium salt is added to the suspension, and the reaction is carried out for 1-24 hours at a temperature of 10-90°C.
Separation and Purification: The reaction solution is separated and purified using mixed resins.
Drying: The final product is dried to obtain colistin methanesulfonate sodium salt.
化学反应分析
Colistin methanesulfonate sodium salt undergoes several chemical reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s structure suggests potential reactivity under certain conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the sulfomethyl groups.
Common reagents and conditions for these reactions include aqueous solutions, varying pH levels, and specific temperatures. The major product formed from the hydrolysis of colistin methanesulfonate is colistin .
科学研究应用
Colistin methanesulfonate sodium salt has a wide range of scientific research applications:
作用机制
Colistin methanesulfonate sodium salt acts as a surface-active agent that penetrates and disrupts bacterial cell membranes. It is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This disruption leads to cell death, making it an effective bactericidal agent .
相似化合物的比较
Colistin methanesulfonate sodium salt is part of the polymyxin class of antibiotics, which includes polymyxin B and colistin (polymyxin E) . Compared to polymyxin B, colistin is less toxic but similarly effective against Gram-negative bacteria . The uniqueness of colistin methanesulfonate lies in its role as a prodrug, which allows for safer administration and reduced nephrotoxicity compared to direct colistin use .
Similar compounds include:
属性
分子式 |
C58H105N16Na5O28S5 |
|---|---|
分子量 |
1749.8 g/mol |
IUPAC 名称 |
pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6R)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |
InChI |
InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,47+,48+;;;;;/m1...../s1 |
InChI 键 |
IQWHCHZFYPIVRV-VLLYEMIKSA-I |
手性 SMILES |
CC[C@@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)









![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)

